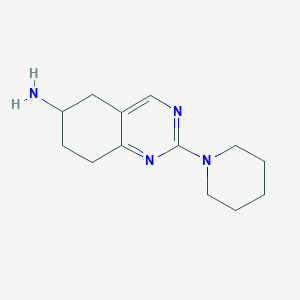

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

CAS No.: 929973-77-3

Cat. No.: VC20377272

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929973-77-3 |

|---|---|

| Molecular Formula | C13H20N4 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine |

| Standard InChI | InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2 |

| Standard InChI Key | CPNBLHGIKGALHP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 5,6,7,8-tetrahydroquinazoline scaffold, a bicyclic system with partial saturation, substituted at position 2 with a piperidin-1-yl group and at position 6 with an amine. The piperidine ring introduces conformational flexibility, while the tetrahydroquinazoline core provides a planar region for potential intermolecular interactions .

Physicochemical Parameters

Key properties include:

-

Molecular Formula: C₁₃H₂₀N₄

-

Molecular Weight: 232.32 g/mol

-

Lipinski’s Rule Compliance: Predicted bioavailability parameters (MW < 500, hydrogen bond donors ≤5, acceptors ≤10) align with drug-like properties .

-

logP: Estimated at 2.1 (calculated using fragment-based methods), indicating moderate lipophilicity .

Table 1: Physicochemical Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 232.32 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| logP | 2.1 (estimated) |

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves multi-step heterocyclic condensation. A plausible route, inferred from analogous protocols , includes:

-

Cyclization: Formation of the tetrahydroquinazoline core via acid-catalyzed cyclization of a diamine precursor.

-

Piperidine Incorporation: Nucleophilic substitution at position 2 using piperidine under basic conditions.

-

Amine Functionalization: Reductive amination or direct introduction of the primary amine at position 6.

Reaction conditions (e.g., DMF as solvent, triethylamine as base) mirror those used for related imidazoquinazoline derivatives .

Structural Analogues and Activity Trends

Studies on structurally similar compounds reveal:

-

Piperidine vs. Piperazine: Piperidine-containing derivatives exhibit enhanced antitumor activity compared to piperazine analogues, likely due to reduced steric hindrance .

-

Substituent Effects: Chloroacetyl groups at position 4 improve cytotoxicity against MCF7 cells, as seen in compound 5a (IC₅₀ = 1.8 µM) .

Biological Activity and Mechanisms

Proteomics Applications

As a proteomics reagent , the compound may serve as:

-

Affinity Probe: Binding to nucleotide-binding domains in kinases or GTPases.

-

Protein Crosslinker: Amine-reactive groups facilitate conjugation to biomolecules.

Computational and QSAR Insights

2D-QSAR Correlations

For related quinazolines, QSAR models highlight:

-

Electron-Donating Groups: Enhance activity by increasing electron density at the quinazoline N1 position .

-

Hydrophobic Interactions: logP values between 1.5–3.0 correlate with improved membrane permeability .

Table 2: Key QSAR Descriptors for Analogues

| Descriptor | Impact on Activity |

|---|---|

| logP | Positive correlation |

| Polar Surface Area | Negative correlation |

| Molar Refractivity | Positive correlation |

Future Directions and Challenges

Research Gaps

-

In Vivo Studies: Absence of pharmacokinetic or toxicity data in animal models.

-

Target Identification: Mechanistic studies needed to elucidate primary molecular targets.

Synthetic Optimization

-

Stereoselective Synthesis: Exploration of enantiomeric forms for improved specificity.

-

Prodrug Design: Masking the amine group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume